1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride
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Overview
Description
1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO3. It is a piperidine derivative, characterized by the presence of a benzyl group, a hydroxyl group, and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is added through an oxidation reaction.
Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions involving the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various piperidine derivatives with modified functional groups, which can be further utilized in different chemical syntheses .
Scientific Research Applications
1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxypiperidine-4-carboxylic acid
- 1-Benzylpiperidine-4-carboxylic acid
- 1-Benzyl-4-hydroxypiperidine
Uniqueness
1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is unique due to the combination of its benzyl, hydroxyl, and carboxylic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-4-hydroxypiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c15-12(16)13(17)6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5,17H,6-10H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCDHMXJLATEFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)O)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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